molecular formula C22H21N3O4 B12453139 4-{2-[(naphthalen-2-yloxy)acetyl]hydrazinyl}-4-oxo-N-phenylbutanamide

4-{2-[(naphthalen-2-yloxy)acetyl]hydrazinyl}-4-oxo-N-phenylbutanamide

Cat. No.: B12453139
M. Wt: 391.4 g/mol
InChI Key: MTXGDSRPMHXOLG-UHFFFAOYSA-N
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Description

4-[2-(Naphthalen-2-yloxy)acetohydrazido]-4-oxo-N-phenylbutanamide is a complex organic compound that features a naphthalene moiety linked to an acetohydrazide group, which is further connected to a butanamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(naphthalen-2-yloxy)acetohydrazido]-4-oxo-N-phenylbutanamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-[2-(Naphthalen-2-yloxy)acetohydrazido]-4-oxo-N-phenylbutanamide can undergo various chemical reactions:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration.

Major Products Formed

Scientific Research Applications

4-[2-(Naphthalen-2-yloxy)acetohydrazido]-4-oxo-N-phenylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(Naphthalen-2-yloxy)acetohydrazido]-4-oxo-N-phenylbutanamide involves its interaction with specific molecular targets. The naphthalene moiety can intercalate with DNA, while the hydrazide group can form hydrogen bonds with various biomolecules. This dual interaction can disrupt biological processes, making it a potential candidate for anticancer or antimicrobial agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(Naphthalen-2-yloxy)acetohydrazido]-4-oxo-N-phenylbutanamide is unique due to its combination of a naphthalene moiety with an acetohydrazide and butanamide structure.

Properties

Molecular Formula

C22H21N3O4

Molecular Weight

391.4 g/mol

IUPAC Name

4-[2-(2-naphthalen-2-yloxyacetyl)hydrazinyl]-4-oxo-N-phenylbutanamide

InChI

InChI=1S/C22H21N3O4/c26-20(23-18-8-2-1-3-9-18)12-13-21(27)24-25-22(28)15-29-19-11-10-16-6-4-5-7-17(16)14-19/h1-11,14H,12-13,15H2,(H,23,26)(H,24,27)(H,25,28)

InChI Key

MTXGDSRPMHXOLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCC(=O)NNC(=O)COC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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